what are the physical properties of 2,3,5-trimethylbenzoic acid
what are the physical properties of 2,3,5-trimethylbenzoic acid
An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylbenzoic Acid
Abstract
2,3,5-Trimethylbenzoic acid (CAS No. 2437-66-3) is an aromatic carboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing purification protocols, and formulating final products. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of 2,3,5-trimethylbenzoic acid, supported by experimental data and methodologies. The document is intended for researchers, chemists, and drug development professionals who require detailed and actionable data for their work with this compound.
Molecular and Chemical Identity
2,3,5-Trimethylbenzoic acid, also known as γ-Isodurylic Acid, is a substituted benzoic acid.[1] Its structure consists of a benzene ring functionalized with a carboxylic acid group and three methyl groups at the 2, 3, and 5 positions. This substitution pattern imparts specific steric and electronic properties that influence its physical behavior.
The molecular structure of 2,3,5-trimethylbenzoic acid is visualized below.
Caption: Chemical structure of 2,3,5-trimethylbenzoic acid.
Summary of Physical Properties
The fundamental physical properties of 2,3,5-trimethylbenzoic acid are summarized in the table below for quick reference. These values are critical for predicting the compound's behavior in various experimental and industrial settings.
| Property | Value | Unit | Reference(s) |
| CAS Number | 2437-66-3 | N/A | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | N/A | [1][2][3] |
| Molecular Weight | 164.20 | g/mol | [1][2] |
| Melting Point | 124 | °C | [2] |
| Boiling Point | 294.2 (at 760 mmHg) | °C | [2][3] |
| Density | 1.088 | g/cm³ | [2] |
| Flash Point | 137.1 | °C | [2][3] |
| Vapor Pressure | 0.000746 (at 25 °C) | mmHg | [3] |
| Refractive Index | 1.544 | N/A | [2][3] |
| XLogP3 (LogP) | 2.5 | N/A | [1][2] |
| Topological Polar Surface Area | 37.3 | Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [2] | |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Detailed Property Analysis
Solid-State Properties and Melting Point
2,3,5-Trimethylbenzoic acid exists as a crystalline solid at room temperature. Its melting point of 124 °C is indicative of a stable crystal lattice structure stabilized by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces between the aromatic rings.[2] The relatively sharp melting point suggests a high degree of purity for commercially available samples.
Boiling Point and Thermal Stability
The compound exhibits a high boiling point of 294.2 °C at atmospheric pressure.[2][3] This is attributed to the strong intermolecular hydrogen bonds that form dimers in the liquid phase, requiring significant thermal energy to overcome and transition into the gaseous state. The high boiling point also suggests good thermal stability, which is advantageous for reactions conducted at elevated temperatures.
Solubility Profile
The solubility of 2,3,5-trimethylbenzoic acid is dictated by the interplay between its polar carboxylic acid head and its nonpolar trimethyl-substituted benzene ring.
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Aqueous Solubility: Due to the hydrophobic nature of the three methyl groups and the benzene ring, the compound is expected to have low solubility in water. The polar carboxylic acid group allows for some interaction with water, but the overall character of the molecule is hydrophobic.
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Organic Solvent Solubility: It is anticipated to be significantly more soluble in organic solvents.[4] Polar aprotic solvents like acetone and ethyl acetate can solvate the carboxylic acid group, while nonpolar solvents like toluene can interact favorably with the aromatic ring. Alcohols such as ethanol and methanol are also effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid moiety.[4]
The octanol-water partition coefficient (LogP) of 2.5 further quantifies its lipophilic nature, indicating a preference for non-aqueous environments.[1][2]
Acidity (pKa)
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,3,5-trimethylbenzoic acid.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The expected characteristic absorption bands include:
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O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]
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C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ from the methyl groups.
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C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[5]
-
C=C Stretch (Aromatic): Medium absorptions in the 1600-1450 cm⁻¹ region.
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C-O Stretch: A medium band in the 1320-1210 cm⁻¹ range, coupled with the O-H bend.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR:
-
-COOH Proton: A singlet, typically deshielded, appearing far downfield (>10 ppm). Its chemical shift can be concentration-dependent.
-
Aromatic Protons: Two singlets (or closely spaced doublets) in the aromatic region (≈7-8 ppm), corresponding to the protons at the C4 and C6 positions.
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Methyl Protons (-CH₃): Three distinct singlets in the aliphatic region (≈2.0-2.5 ppm), each integrating to 3 protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the 170-180 ppm range.
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Aromatic Carbons: Six distinct signals in the aromatic region (≈125-140 ppm), with quaternary carbons showing different intensities than protonated carbons.
-
Methyl Carbons (-CH₃): Three signals in the upfield region (≈15-25 ppm).
-
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), 2,3,5-trimethylbenzoic acid will exhibit a distinct molecular ion peak.
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Molecular Ion (M⁺): A strong peak at m/z = 164, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z = 147) and the loss of -COOH (m/z = 119).
Experimental Methodologies
To ensure data integrity, standardized protocols must be employed for determining physical properties.
Protocol: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
-
Sample Preparation: Ensure the 2,3,5-trimethylbenzoic acid sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating Ramp: Set a rapid heating ramp (10-20 °C/min) for a coarse determination. Observe the approximate melting temperature.
-
Fine Measurement: For an accurate measurement, repeat the process with a new sample. Set the initial temperature to ~20 °C below the coarse melting point and use a slow heating ramp (1-2 °C/min).
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Workflow: Solubility Determination
This workflow outlines the equilibrium solubility method.
Caption: A step-by-step process for determining the solubility of a compound.
Conclusion
The physical properties of 2,3,5-trimethylbenzoic acid are well-defined and consistent with its molecular structure. Its solid nature, high melting and boiling points, and lipophilic character are key considerations for its use in synthesis and formulation. The provided spectroscopic data and experimental protocols offer a robust framework for quality control and methodological development for scientists and researchers working with this versatile chemical intermediate.
References
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ChemIndex. (n.d.). 2437-66-3 | 2,3,5-trimethylbenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, 2,3,5-Trimethylbenzoic acid. PubChem. Retrieved from [Link]
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Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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